Methyl 5-chloro-2-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGNABFNVYLVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607440 | |
| Record name | Methyl 5-chloro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-13-4 | |
| Record name | Methyl 5-chloro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Medicinal Chemistry and Biological Activity Investigations of Methyl 5 Chloro 2 Methylbenzoate Derivatives
Exploration as a Synthetic Precursor for Biologically Active Molecules
The utility of methyl 5-chloro-2-methylbenzoate and its close analogs as foundational materials in multi-step synthesis is well-documented. The specific arrangement of its chloro, methyl, and methyl ester groups makes it an important starting point for constructing more complex molecular architectures.
Utilization in the Synthesis of Pharmaceutical Intermediates
Derivatives of the this compound structure are key intermediates in the synthesis of established pharmaceuticals. For instance, the related compound 2-methoxy-5-chlorobenzoic acid methyl ester is a crucial precursor for producing 2-methoxy-5-sulfamoyl methyl benzoate (B1203000). This latter compound is an important intermediate in the synthesis of the antipsychotic drug sulpiride. google.com The process involves reacting the 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate to yield the desired sulfamoyl derivative, demonstrating a pathway that is efficient and suitable for industrial-scale production. google.com
Similarly, other chlorinated methyl benzoate structures are integral to creating key pharmaceutical intermediates. Methyl 4-acetamido-5-chloro-2-methoxybenzoate, for example, is synthesized from a methyl 4-acetamido-2-methoxybenzoate precursor through a chlorination step using N-chlorosuccinimide. chemicalbook.com Furthermore, structurally similar compounds like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid have been identified as key intermediates for a promising class of SGLT2 inhibitors being studied for diabetes therapy. thieme-connect.com The synthesis of this intermediate has been successfully scaled up, starting from inexpensive materials like dimethyl terephthalate. thieme-connect.com
Building Block for the Development of Novel Bioactive Compounds
Beyond serving as intermediates for existing drugs, the this compound scaffold is a versatile building block for creating novel compounds with potential therapeutic value. Its chemical structure allows for the introduction of various functional groups, leading to the generation of new molecular entities with diverse biological activities.
An example is the synthesis of halogenated benzofuran (B130515) derivatives, which have been investigated for their anticancer properties. nih.gov In these studies, complex benzofuran structures are built up, incorporating the core features of the initial benzoate structure. This highlights how the simple benzoate can be elaborated into more complex heterocyclic systems, which are often associated with significant biological activity. nih.gov
Pharmacological Research Applications and Modulatory Effects
Scientific investigations have focused on the pharmacological profiles of compounds derived from or structurally related to this compound. These studies have unveiled potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects.
Assessment of Antimicrobial and Antibacterial Efficacy
The challenge of antibiotic resistance has spurred research into new antibacterial agents. nih.gov Derivatives of 5-methylbenzo[c]phenanthridinium, which share the "5-methylbenzo" core, have been synthesized and evaluated for their antibacterial activity against significant pathogens like Staphylococcus aureus and Enterococcus faecalis. nih.gov Sanguinarine, a plant alkaloid with a related structure, is known to inhibit bacterial cell division by targeting the FtsZ protein. nih.gov Research into synthetic derivatives has shown that modifying the core structure can significantly enhance antibacterial potency.
Studies revealed that adding a phenyl substituent at specific positions on the 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridinium chloride structure dramatically improved its antibacterial activity against several strains, including multidrug-resistant ones. nih.gov
| Compound | Bacterial Strain | Reported Activity |
|---|---|---|
| 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridinium chloride with 1-phenyl substituent | S. aureus (including MRSA) | Significantly enhanced antibacterial activity. nih.gov |
| 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridinium chloride with 12-phenyl substituent | S. aureus (including MRSA) | Significantly enhanced antibacterial activity. nih.gov |
| 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridinium chloride with 1-biphenyl substituent | E. faecalis (including VRE) | Dramatically increased antibacterial activity. nih.gov |
Studies on Anti-inflammatory Activity and Related Pathways
Chronic inflammation is implicated in a wide range of diseases. nih.gov Research into structurally related compounds has uncovered significant anti-inflammatory properties. For example, methyl derivatives of flavanone (B1672756) have been shown to possess potent anti-inflammatory activity. nih.gov In studies using lipopolysaccharide (LPS)-stimulated macrophages, these compounds were found to inhibit the production of nitric oxide (NO) and modulate the release of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov
Specifically, 2'-methylflavanone and 3'-methylflavanone demonstrated the strongest anti-inflammatory effects among the tested derivatives, significantly reducing the concentrations of IL-6, IL-12p40, and IL-12p70. nih.gov Moreover, some benzofuran derivatives developed for anticancer research have also been shown to decrease IL-6 secretion in cancer cell lines, suggesting a dual role in modulating both cancer and inflammatory pathways. nih.gov
Investigation of Anticancer Potential in Structurally Related Compounds
A significant area of research has been the investigation of the anticancer potential of compounds structurally related to this compound. Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. nih.gov
These studies have shown that specific structural modifications, such as the type of halogen and the presence of other functional groups, can have a profound impact on biological activity. One derivative, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7), was particularly effective against the A549 lung cancer cell line. nih.gov Another derivative containing bromine and a methoxy (B1213986) group (compound 8) showed significant activity against both A549 and HepG2 liver cancer cells. nih.gov The mechanisms of action for these compounds were found to involve the generation of reactive oxygen species, induction of apoptosis (programmed cell death), and cell cycle arrest at different phases. nih.gov
| Compound | Cancer Cell Line | Key Findings |
|---|---|---|
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Lung) | Most promising cytotoxic activity. nih.gov |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | HepG2 (Liver) | Induced G2/M phase cell cycle arrest. nih.gov |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 (Lung) | Significant cytotoxic activity; caused S and G2/M phase arrest. nih.gov |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | HepG2 (Liver) | Significant cytotoxic activity; stronger pro-oxidative and proapoptotic properties compared to compound 7. nih.gov |
Enzymatic Interactions and Metabolism Studies
The study of how enzymes interact with and metabolize xenobiotic compounds is a cornerstone of medicinal chemistry and drug development. The specific structural features of a molecule, such as the presence and position of substituent groups on an aromatic ring, can profoundly influence its recognition and processing by enzymes. In this context, derivatives of this compound serve as valuable tools for elucidating enzymatic mechanisms and metabolic pathways.
The hydrolysis of ester bonds is a fundamental metabolic reaction often catalyzed by a broad class of enzymes known as carboxylesterases (CEs). These enzymes are critical in the metabolism of numerous drugs and prodrugs that contain ester functional groups. Research into the enzymatic hydrolysis of substituted methyl benzoates, including chlorinated derivatives, provides insights into the substrate specificity and catalytic activity of these enzymes.
While direct studies on the enzymatic hydrolysis of this compound are not extensively detailed in publicly available literature, research on analogous compounds offers significant understanding. For instance, the metabolism of chlorobenzoic acids by various microorganisms has been a subject of interest. Studies on Pseudomonas cepacia MB2 have shown that this bacterium can utilize 3-chloro-2-methylbenzoate as a sole carbon source, indicating the presence of enzymes capable of processing this chlorinated aromatic structure. nih.gov However, the same study noted that the 4-chloro and 5-chloro isomers of 2-methylbenzoate (B1238997) were not effective growth substrates, highlighting the high degree of specificity of the metabolic enzymes involved. nih.gov This suggests that the position of the chlorine atom is a critical determinant for enzyme recognition and catalysis.
The initial step in the metabolism of this compound in a biological system would likely be the hydrolysis of the methyl ester to form 5-chloro-2-methylbenzoic acid. This reaction would be catalyzed by a carboxylesterase. The resulting carboxylic acid could then be further metabolized. The degradation pathway of the related 2-methylbenzoic acid by Pseudomonas cepacia MB2 has been shown to proceed via dioxygenation to form a catechol derivative. nih.gov A similar pathway could be postulated for 5-chloro-2-methylbenzoic acid, where the aromatic ring is opened, eventually leading to the liberation of the chloride ion and the breakdown of the carbon skeleton.
The following table summarizes the observed metabolism of various chloromethylbenzoates by Pseudomonas cepacia MB2, illustrating the substrate specificity of the enzymatic system.
| Compound | Growth Substrate for P. cepacia MB2 |
| 2-Methylbenzoate | Yes |
| 3-Chloro-2-methylbenzoate | Yes |
| 4-Chloro-2-methylbenzoate | No |
| 5-Chloro-2-methylbenzoate | No |
| 2-Chlorobenzoate | No |
| 3-Chlorobenzoate | No |
Data derived from studies on Pseudomonas cepacia MB2. nih.gov
Substituted benzoates and their esters are valuable as probes to investigate the function and specificity of metabolic pathways and the enzymes within them. The differential metabolism of isomers, such as the various chloro-2-methylbenzoates, can be used to map the active site of an enzyme and understand the steric and electronic requirements for substrate binding and turnover.
The use of compounds like this compound can help in identifying and characterizing specific enzymes. For example, if a particular microbial strain or tissue extract is found to hydrolyze this ester, it indicates the presence of a carboxylesterase with a specific substrate preference. Further studies could then involve isolating the enzyme and characterizing its kinetic parameters.
Moreover, such compounds can serve as "reporter" molecules in metabolic studies. By introducing a labeled version of this compound (e.g., with a stable isotope) into a biological system, researchers can trace its metabolic fate. The identification of downstream metabolites provides direct evidence for the operative metabolic pathways. For instance, the detection of a hydroxylated or ring-cleaved product would confirm the action of specific oxygenases.
The metabolism of chlorinated aromatic compounds often involves initial enzymatic steps that are sensitive to the substitution pattern. In the case of polychlorinated biphenyls (PCBs), the position of chlorine atoms significantly affects their metabolism by bacteria like Alcaligenes sp. and Acinetobacter sp. nih.gov The major metabolic route for many PCB isomers involves the formation of chlorobenzoic acids, which are then further degraded. nih.gov This parallel provides a framework for postulating the metabolic interrogation potential of this compound. Its metabolism would likely yield insights into the specific dioxygenases and hydrolases present in a given organism.
The following table outlines a hypothetical experimental approach using this compound to probe enzymatic activity.
| Experimental Step | Purpose | Expected Outcome |
| Incubation with microbial culture or tissue extract | To screen for hydrolytic activity. | Decrease in the concentration of this compound and appearance of 5-chloro-2-methylbenzoic acid. |
| Analysis by chromatography (e.g., HPLC, GC-MS) | To identify and quantify the substrate and its metabolites. | Identification of metabolic products, providing clues about the enzymatic reactions involved. |
| Use of specific enzyme inhibitors | To identify the class of enzymes responsible for the metabolism. | Inhibition of hydrolysis in the presence of a carboxylesterase inhibitor would confirm the enzyme class. |
| Isotopic labeling | To trace the metabolic pathway. | Detection of labeled fragments in downstream metabolites, confirming the metabolic route. |
While specific research on the enzymatic interactions and metabolic interrogation using this compound is not widely documented, the principles derived from studies on related compounds strongly support its potential as a valuable chemical tool in medicinal chemistry and enzymology.
Environmental Fate and Biotransformation Pathways of this compound
The environmental persistence and transformation of synthetic chemical compounds are of significant scientific interest. This compound, a substituted aromatic ester, is one such compound whose environmental fate is determined by a combination of microbial and abiotic processes. This article explores the known and inferred pathways of its degradation in various environmental compartments.
Environmental Fate and Biotransformation Pathways of Methyl 5 Chloro 2 Methylbenzoate
Microbial Degradation and Biodegradation Kinetics
The microbial breakdown of complex organic molecules is a key process in their environmental attenuation. While direct studies on methyl 5-chloro-2-methylbenzoate are limited, research on structurally similar substituted benzoates provides significant insights into its likely biodegradation. The initial step in the microbial utilization of this ester is likely its hydrolysis to 5-chloro-2-methylbenzoic acid and methanol (B129727) by esterase enzymes. The subsequent degradation of the resulting chlorinated aromatic acid is the critical phase determining its environmental persistence.
The ability of microorganisms to degrade substituted benzoates is well-documented, with various bacterial strains isolated and characterized for this purpose. A notable example is Pseudomonas cepacia MB2, which was isolated for its ability to utilize 2-methylbenzoic acid as a sole carbon source. researchgate.netnih.govnih.gov This strain exhibits a specific range of substrate utilization, capable of growing on various mono- and dimethylbenzoates. researchgate.netnih.govnih.gov
Significantly, studies on P. cepacia MB2 have shown that its growth range includes 3-chloro-2-methylbenzoate, but it is unable to utilize 4-chloro- or 5-chloro-2-methylbenzoate. researchgate.netnih.govnih.gov This suggests that this compound, after its initial hydrolysis to 5-chloro-2-methylbenzoic acid, would likely be recalcitrant to degradation by this particular strain. The presence and position of the chlorine substituent on the aromatic ring play a crucial role in determining the biodegradability of the compound by specific microbial isolates.
Other bacteria, such as Pseudomonas sp. B13 FR1 SN45P, have been shown to degrade chloro- and methyl-substituted benzoic acids, including 3-chlorobenzoic acid and 4-methylbenzoic acid. nih.gov The metabolism of chlorotoluenes by strains like Burkholderia sp. PS12 and Pseudomonas putida F1 often involves the oxidation of the methyl group to the corresponding chlorobenzoate, which can then be further metabolized. asm.orgnih.gov
The central mechanism for the bacterial degradation of aromatic compounds, including chlorobenzoates, involves the enzymatic cleavage of the benzene (B151609) ring. This process is typically initiated by dioxygenase enzymes that incorporate molecular oxygen into the aromatic nucleus, leading to the formation of catechol or substituted catechols. researchgate.netresearchgate.net
For substituted benzoates, two main pathways are recognized:
Ortho-cleavage pathway: The aromatic ring of catechol is cleaved between the two hydroxyl groups.
Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups.
In the case of chlorobenzoates, the position of the chlorine atom influences which pathway is utilized. The degradation of 2-chlorobenzoic acid, for example, can proceed via a dioxygenase-catalyzed reaction to form catechol, which is then subject to ring cleavage. researchgate.net The metabolism of 3-chlorotoluene (B144806) by some bacterial strains results in the formation of 3-chlorobenzoate, which is subsequently mineralized, indicating a complete breakdown of the compound. asm.org
Dehalogenation, the removal of the chlorine substituent, is a critical step in the complete mineralization of these compounds. This can occur either before or after the cleavage of the aromatic ring. In many cases, the chlorine atom is removed from the molecule at a later stage of the degradation pathway.
Based on the degradation of related compounds, the metabolic pathway for 5-chloro-2-methylbenzoic acid would likely involve an initial dioxygenation of the aromatic ring. The resulting chlorinated catechol would then undergo ring cleavage. The success of this degradation is highly dependent on the specificity of the bacterial enzymes involved. Inhibition of key enzymes, such as catechol 2,3-dioxygenase, by chlorinated catechols has been observed in strains like P. cepacia MB2 when attempting to co-metabolize other chlorobenzoates, which can halt the degradation process. researchgate.netnih.gov
The biotransformation of substituted benzoates leads to a series of intermediate metabolites before complete mineralization. Studies with mutant strains of P. cepacia MB2 have been instrumental in identifying some of these products. For instance, a metapyrocatechase-negative mutant accumulated dimethylcatechols from the degradation of dimethylbenzoates. researchgate.netnih.gov
In the degradation of 2-methylbenzoic acid by P. cepacia MB2 mutants, several biotransformation products have been identified, including:
2-Methylphenol researchgate.netnih.gov
Isobenzofuranone researchgate.netnih.gov
Phthalate researchgate.netnih.gov
Furthermore, the degradation of 3-chloro-2-methylbenzoate by this strain was found to generate a chlorinated isobenzofuranone. researchgate.netnih.gov These findings suggest that both ring hydroxylation and methyl group oxidation are key transformation processes.
For other chlorobenzoates, such as 4-chlorobenzoate, identified metabolites in strains like Pseudomonas cepacia P166 include 4-chlorocatechol, 5-chloro-2-hydroxymuconic semialdehyde, and chloroacetate. While specific biotransformation products for this compound have not been reported, it is plausible that its degradation, if it occurs, would proceed through analogous intermediates, such as a chlorinated catechol and subsequent ring-fission products. The accumulation of such intermediates can sometimes lead to toxic effects on the degrading microorganisms.
Table 1: Microbial Degradation of Related Substituted Benzoates
| Microbial Strain | Substrate | Key Findings | Reference |
|---|---|---|---|
| Pseudomonas cepacia MB2 | 2-Methylbenzoic acid | Utilized as sole carbon source. | researchgate.netnih.govnih.gov |
| Pseudomonas cepacia MB2 | 3-Chloro-2-methylbenzoate | Utilized for growth. | researchgate.netnih.govnih.gov |
| Pseudomonas cepacia MB2 | 5-Chloro-2-methylbenzoate | Not utilized for growth. | researchgate.netnih.govnih.gov |
| Pseudomonas putida F1 | 2-Chlorotoluene | Oxidized to 2-chlorobenzyl alcohol and then to 2-chlorobenzoate. | asm.orgnih.gov |
| Burkholderia sp. PS12 | 3-Chlorotoluene | Metabolized to 3-chlorobenzoate, which is further degraded. | asm.orgnih.gov |
Abiotic Degradation Mechanisms in Environmental Compartments
In addition to microbial action, abiotic processes can contribute to the transformation of this compound in the environment. These processes are primarily driven by chemical reactions with water (hydrolysis) and the action of sunlight (photolysis).
Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments, breaking them down into their constituent carboxylic acid and alcohol. The rate of this reaction is influenced by pH, temperature, and the presence of substituents on the aromatic ring. oieau.fr For this compound, hydrolysis would yield 5-chloro-2-methylbenzoic acid and methanol.
The hydrolysis of esters can be catalyzed by both acids and bases. epa.gov In base-catalyzed hydrolysis (saponification), the rate is generally enhanced by electron-withdrawing groups on the benzoate (B1203000) ring, as they increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide (B78521) ion. chegg.com The Hammett equation is often used to correlate the rate constants of hydrolysis with the electronic properties of the substituents. oieau.fr
Table 2: Estimated Hydrolysis Half-lives of Substituted Methyl Benzoates at pH 8 and 10°C
| Compound | Substituent | Estimated Half-life (years) | Reference |
|---|---|---|---|
| Methyl benzoate | H | 1.8 | oieau.fr |
| Methyl 4-nitrobenzoate | 4-NO₂ | 0.1 | oieau.fr |
| Methyl 4-methoxybenzoate | 4-OCH₃ | 4.8 | oieau.fr |
Photolysis, or degradation by sunlight, can be another significant transformation pathway for aromatic compounds in the environment, particularly in surface waters. While direct photolysis of this compound may occur, the process can be enhanced by the presence of photosensitizing agents in the water.
Research on the photodecomposition of chlorobenzoic acids has shown that ultraviolet (UV) irradiation of their aqueous solutions can lead to the replacement of the chlorine atom with a hydroxyl group, forming the corresponding hydroxybenzoic acids, or with a hydrogen atom, yielding benzoic acid. This indicates that dechlorination and hydroxylation are key photolytic transformation reactions.
Predictive Modeling for Environmental Persistence and Risk Assessment
Predictive modeling is an indispensable tool in environmental science for evaluating the persistence and potential risks of chemical compounds such as this compound. researchgate.net These models use the physicochemical characteristics and structure of a chemical to forecast its behavior, distribution, and effects within various environmental compartments. researchgate.netnih.gov This in silico approach is crucial for screening new chemicals, prioritizing substances for further testing, and conducting risk assessments, especially when experimental data is scarce. researchgate.netecetoc.org
Approaches for Estimating Environmental Fate Parameters
The environmental fate of a chemical is largely determined by its intrinsic physical and chemical properties. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive environmental science, establishing a mathematical link between a molecule's structure and its properties or activities. ecetoc.org For this compound, QSARs can estimate key environmental parameters that dictate its partitioning and persistence. researchgate.netosti.gov
These models are developed by correlating the properties of a group of similar chemicals (a training set) with their molecular descriptors. ecetoc.org Once validated, these models can predict the properties of other chemicals within their applicability domain. ecetoc.orgresearchgate.net Several open-source modeling tools, such as the U.S. Environmental Protection Agency's (EPA) OPEn structure–activity/property Relationship App (OPERA), make these predictions accessible. researchgate.netosti.gov
Key parameters estimated for environmental fate assessment include:
Octanol-Water Partition Coefficient (Kow): This parameter indicates a chemical's tendency to partition between fatty tissues and water. A higher log Kow value suggests a greater potential for bioaccumulation.
Soil Organic Carbon-Water Partitioning Coefficient (Koc): This value predicts how strongly a chemical will adsorb to soil and sediment, which affects its mobility and bioavailability in the terrestrial and aquatic environments. researchgate.netecetoc.org
Henry's Law Constant (H): This constant describes the partitioning of a chemical between air and water, indicating its potential for volatilization from water bodies. researchgate.net
Fugacity models offer another layer of analysis, predicting the equilibrium distribution of a chemical among various environmental compartments like air, water, soil, and biota based on its "escaping tendency" from each phase.
Table 1: Predicted Environmental Fate Parameters for this compound (Note: Values are estimates from computational models and serve as a preliminary assessment.)
| Environmental Fate Parameter | Predicted Value | Significance for Environmental Fate |
| Log Kow (Octanol-Water Partition Coefficient) | 3.4 (XLogP3) nih.gov | Indicates a moderate potential to bioaccumulate in aquatic organisms. |
| Koc (Soil Adsorption Coefficient) | Estimation required | A moderate value would suggest potential for both leaching and retention in soil. |
| Henry's Law Constant | Estimation required | Determines the likelihood of volatilization from water to the atmosphere. |
Evaluation of Transformation Product Ecotoxicology
A comprehensive environmental risk assessment extends beyond the parent compound to include its various transformation or degradation products. nih.gov These new compounds may have different, and sometimes more potent, toxicological profiles. The biotransformation of this compound can occur through processes like hydrolysis, which would cleave the ester bond to form 5-chloro-2-methylbenzoic acid and methanol. Further microbial degradation could lead to dechlorination and aromatic ring cleavage, generating other intermediates.
Predictive toxicology, often employing QSAR models, is a vital tool for estimating the ecotoxicological risks of these transformation products without extensive animal testing. researchgate.nettandfonline.comnih.gov By analyzing the structure of a transformation product, these models can predict various toxicological endpoints, such as acute aquatic toxicity (e.g., LC50 in fish or EC50 in daphnids), mutagenicity, and other adverse effects. tandfonline.comnih.gov
For example, the toxicity of the primary hydrolysis product, 5-chloro-2-methylbenzoic acid, can be estimated and compared to the parent compound. sigmaaldrich.com Regulatory bodies and researchers use tools like the QSAR Toolbox and the EPA's Toxicity Estimation Software Tool (TEST) to generate these predictions, which are essential for a holistic understanding of a chemical's total environmental burden. epa.govyoutube.com This predictive approach allows for the early identification of potentially hazardous transformation products, guiding risk management decisions. nih.gov
Computational and Theoretical Chemistry Approaches Applied to Methyl 5 Chloro 2 Methylbenzoate
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations are fundamental to building a molecular-level understanding of Methyl 5-chloro-2-methylbenzoate. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and a host of associated properties.
Application of Density Functional Theory (DFT) for Structural and Electronic Properties
Density Functional Theory (DFT) has become a leading method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict its equilibrium geometry. These calculations can determine key structural parameters, including bond lengths, bond angles, and dihedral angles, which are expected to be in good agreement with experimental data from X-ray crystallography if available for analogous compounds. nih.gov
Beyond structural prediction, DFT is instrumental in elucidating the electronic properties of this compound. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly insightful. The energies of these frontier orbitals and their energy gap are crucial indicators of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a higher propensity to undergo chemical reactions. The spatial distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For instance, in substituted benzoates, the HOMO is often localized on the benzene (B151609) ring, while the LUMO may be centered on the ester group, indicating the flow of charge during electronic transitions.
Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Methyl Benzoate (B1203000)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |
Note: The values in this table are illustrative for a substituted methyl benzoate and are representative of the type of data obtained from DFT calculations.
Hartree-Fock and Post-Hartree-Fock Methods in Conformational Analysis
While DFT is widely used, Hartree-Fock (HF) theory provides a foundational, albeit less accurate, ab initio approach. The primary limitation of HF theory is its neglect of electron correlation. However, it serves as a crucial starting point for more sophisticated post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, which systematically account for electron correlation.
For this compound, both HF and post-HF methods are valuable for conformational analysis. The molecule's flexibility is primarily associated with the rotation around the C-C bond connecting the ester group to the benzene ring and the C-O bond of the methoxy (B1213986) group. By performing a potential energy surface scan, where the energy of the molecule is calculated at various rotational increments of these dihedral angles, computational chemists can identify the most stable conformers (energy minima) and the transition states connecting them (energy maxima). Studies on similar molecules, such as 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, have successfully used HF and DFT methods to identify multiple stable conformers. nih.gov This type of analysis is critical for understanding which molecular shapes are most populated at a given temperature and how this might influence the molecule's reactivity and interactions.
Simulation of Reaction Energetics and Transition States
Computational chemistry provides the tools to move beyond static molecular structures and explore the dynamic processes of chemical reactions. By mapping the energy landscape of a reaction, researchers can gain deep mechanistic insights.
Mechanistic Insights from Computational Reaction Pathway Analysis
For a given reaction involving this compound, computational methods can be used to identify the most plausible reaction mechanism. This involves locating the structures of all reactants, intermediates, transition states, and products along a proposed reaction coordinate. The energies of these stationary points are then used to construct a reaction energy profile. The height of the energy barrier at the transition state (the activation energy) is a key determinant of the reaction rate. This approach has been successfully applied to understand the mechanisms of various reactions in related compounds, providing a level of detail that is often inaccessible through experimental means alone.
Understanding Regioselectivity through Energetic Considerations
In reactions where multiple products can be formed, such as electrophilic aromatic substitution on the benzene ring of this compound, computational chemistry is a powerful tool for predicting and explaining regioselectivity. The directing effects of the existing substituents (the chloro, methyl, and methyl ester groups) can be quantitatively assessed. By calculating the activation energies for the formation of the different possible regioisomeric products, the most energetically favorable reaction pathway can be determined. The product that is formed via the transition state with the lowest energy will be the major product. This approach allows for a rationalization of experimentally observed product distributions and can be used to predict the outcomes of new reactions.
Prediction of Chemical Reactivity and Spectroscopic Signatures
A significant advantage of computational chemistry is its ability to predict a wide range of molecular properties, including reactivity descriptors and spectroscopic data, before a molecule is ever synthesized in the lab.
In addition to reactivity, computational methods can predict various spectroscopic signatures. By calculating the harmonic vibrational frequencies using DFT or HF methods, a theoretical infrared (IR) and Raman spectrum can be generated. nih.govresearchgate.net Comparing these predicted spectra with experimental data can aid in the structural elucidation of the compound and the assignment of specific vibrational modes to the stretching and bending of particular bonds. nih.govresearchgate.net Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, which, when compared to experimental spectra, can help confirm the proposed structure.
Table 2: Representative Computationally Predicted Spectroscopic Data for a Substituted Methyl Benzoate
| Spectroscopic Technique | Predicted Data Type | Information Gained |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identification of functional groups and bonding patterns. |
| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | Complements IR data, particularly for non-polar bonds. |
| UV-Vis Spectroscopy | Excitation Energies (nm) and Oscillator Strengths | Information on electronic transitions and conjugation. |
| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | Characterization of the carbon skeleton. |
| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | Characterization of the proton environment. |
Note: This table is illustrative and represents the types of spectroscopic data that can be predicted computationally.
Theoretical Prediction of Vibrational Spectra
The vibrational spectrum of a molecule is a unique fingerprint that arises from the various stretching, bending, and torsional motions of its atoms. Theoretical methods, particularly those based on quantum mechanics, can predict these vibrational frequencies with a high degree of accuracy. For this compound, computational approaches such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate its vibrational modes. nih.gov
The process begins with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Following this, harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. nih.gov
Key vibrational modes for this compound include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. nih.gov The C-H stretching modes of the methyl group are also found in this vicinity.
C=O Stretching: The carbonyl group (C=O) of the ester functionality gives rise to a strong, characteristic absorption band, generally in the range of 1740–1660 cm⁻¹. mdpi.com
Ring Vibrations: The carbon-carbon stretching vibrations within the benzene ring are expected in the 1430-1575 cm⁻¹ region. researchgate.net
C-Cl Stretching: The vibration associated with the carbon-chlorine bond is also a predictable feature.
Potential Energy Distribution (PED) analysis is a crucial step in these theoretical studies. nih.gov It allows for the assignment of each calculated vibrational frequency to specific atomic motions within the molecule, providing a detailed understanding of the nature of the vibration. nih.gov
Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methyl C-H | Stretching | 2880 - 2990 |
| Carbonyl C=O | Stretching | 1660 - 1740 |
| Aromatic C=C | Stretching | 1430 - 1575 |
| C-O (Ester) | Stretching | 1000 - 1300 |
Note: The data in this table is based on typical frequency ranges for the specified functional groups as reported in the literature for similar aromatic compounds.
Correlation of Electronic Structure with Chemical Behavior
The electronic structure of a molecule dictates its reactivity and physical properties. Computational methods provide deep insights into the distribution of electrons and the nature of molecular orbitals, which are fundamental to understanding chemical behavior.
For this compound, the presence of both an electron-donating methyl group (-CH₃) and an electron-withdrawing chlorine atom (-Cl) on the benzene ring significantly influences its electronic properties. This substitution pattern creates a distinct electronic environment that can be analyzed using several theoretical tools:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO provides information about the molecule's kinetic stability and electronic excitation properties. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. dergipark.org.tr It identifies regions of positive and negative potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. dergipark.org.tr For this compound, the MEP would likely show a negative potential around the oxygen atoms of the ester group and the chlorine atom, indicating these as potential sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.
Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing a measure of the partial charge on each atom. nih.gov These charges help to rationalize the molecule's polarity and the nature of its intermolecular interactions.
In Silico Approaches for Environmental Fate and Biological Activity Prediction
In silico methods, which rely on computer simulations, are increasingly used to predict the environmental fate and potential biological activities of chemical compounds. nih.gov These predictive models are valuable for assessing potential risks and for guiding the design of new molecules with desired properties. nih.gov
For this compound, various computational tools can be employed to estimate its behavior in biological and environmental systems.
Environmental Fate Prediction:
Biodegradability: Models can predict the likelihood of a compound being broken down by microorganisms in the environment.
Persistence: Predictions can be made about how long the compound is likely to remain in the environment before being degraded.
Bioaccumulation: These models estimate the potential for the compound to accumulate in living organisms.
Biological Activity Prediction:
ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a molecule are critical for its potential use in pharmaceuticals. nih.gov In silico tools can predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. mdpi.com
Toxicity Prediction: A range of potential toxic effects can be screened computationally. This includes predictions for mutagenicity (e.g., the Ames test), carcinogenicity, and other forms of toxicity. dergipark.org.tr
Drug-Likeness: Rules such as Lipinski's Rule of Five are used to evaluate whether a compound has physicochemical properties that would make it a likely orally active drug in humans. rsc.org These rules consider factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov
Given the presence of the halogenated benzoate structure, in silico models might suggest potential antimicrobial or other bioactivities, as these are common among related compounds. dergipark.org.tr These predictions are purely theoretical and serve as a preliminary screening to guide further experimental investigation.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Chloro-5-methylbenzoic acid |
Advanced Research Directions and Future Perspectives on Methyl 5 Chloro 2 Methylbenzoate
Development of Sustainable Synthetic Methodologies
The future of chemical manufacturing hinges on the development of green and sustainable processes. For Methyl 5-chloro-2-methylbenzoate and its derivatives, research is moving beyond traditional synthetic routes to embrace methodologies that are more efficient, use less hazardous materials, and operate under milder conditions.
One promising area is the advancement of catalytic carbonylation reactions. A significant development is the cobalt-catalyzed methoxycarbonylation of dichlorobenzenes, which can produce substituted chlorobenzoic acids and their esters, including this compound. acs.orgambeed.comcymitquimica.commdpi.com This method is notable for its use of an earth-abundant cobalt catalyst and for proceeding under very mild conditions (62 °C and 1 bar of CO), representing a more sustainable alternative to harsher, traditional methods. acs.orgmdpi.comresearchgate.net
Another frontier is the application of photocatalysis. Research into visible-light-induced reactions has shown potential for generating valuable chemical intermediates under ambient conditions. google.com For instance, a photocatalytic method has been developed for the ipso-borylation of Caryl-hetero bonds using a sodium salt as the photocatalyst, with this compound used as a substrate. google.comuni-regensburg.de This approach, which utilizes light energy to drive chemical transformations, represents a significant step towards minimizing the energy footprint and environmental impact of chemical synthesis. google.com
Table 1: Comparison of Synthetic Methodologies for this compound and its Precursors
| Methodology | Key Features | Research Direction |
| Cobalt-Catalyzed Methoxycarbonylation | Utilizes an earth-abundant metal catalyst; proceeds under mild temperature and pressure (62°C, 1 bar CO). acs.orgmdpi.comresearchgate.net | Optimization of catalyst turnover, expansion of substrate scope, and application in continuous flow reactors. |
| Photocatalytic Borylation | Employs visible light as an energy source; enables transformations under ambient conditions. google.comuni-regensburg.de | Development of more efficient photocatalysts, and exploring a wider range of light-mediated transformations for this scaffold. google.com |
| Classical Halogenation/Esterification | Multi-step processes involving reagents like NBS or conversion from the parent carboxylic acid. mdpi.comuni-regensburg.debldpharm.com | Introduction of greener reagents, solvent substitution, and catalytic approaches to reduce waste and improve atom economy. |
High-Throughput Screening and Rational Design in Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of complex molecules for medicinal chemistry. Its substituted benzene (B151609) ring offers a versatile scaffold that can be elaborated to target a wide range of biological systems. The future of its application in this field lies in the integration of high-throughput screening (HTS) and rational drug design.
HTS allows for the rapid testing of thousands of compounds. In one such application, this compound was used as a starting material to synthesize a library of 6-phenyl-N-phenyl-(1,3,5)-triazine-2,4-diamine derivatives. These compounds were then subjected to HTS to identify inhibitors of lysophosphatidic acid acyltransferase-beta (LPAAT-beta), an enzyme implicated in cancer. This approach accelerates the discovery of hit compounds that can be further optimized into lead candidates.
Complementing HTS is the strategy of rational design, where a compound's structure is intentionally modified to improve its interaction with a specific biological target. This compound has been a key intermediate in the development of novel inhibitors for several important protein targets:
c-Abl Tyrosine Kinase: It is a precursor for synthesizing inhibitors of the c-Abl tyrosine kinase. bldpharm.com These inhibitors are designed to bind to an allosteric site and are being investigated for their potential to treat cancers and neurodegenerative diseases due to their ability to cross the blood-brain barrier. bldpharm.com
Orexin (B13118510) Receptors: The compound is used to prepare halo-substituted piperidines that act as modulators of orexin receptors. uni-regensburg.de These modulators are being explored for the treatment of conditions like substance addiction, anxiety, and sleep disorders. uni-regensburg.de
Dipeptidyl Peptidase IV (DPP4): It is a starting material for small molecule inhibitors of DPP4, which are being developed to selectively promote the proliferation of alveolar type 2 cells for treating pulmonary diseases like idiopathic pulmonary fibrosis (IPF). mdpi.com
The future in this area will see an increased use of this scaffold in creating diverse chemical libraries for HTS and leveraging computational tools to rationally design next-generation therapeutics with enhanced potency and selectivity.
Advanced Spectroscopic and Structural Characterization Techniques in Research
A thorough understanding of a molecule's structure and properties is fundamental to its application in research. For this compound, advanced spectroscopic techniques are crucial for confirming its identity, purity, and for elucidating the structure of its more complex derivatives.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a primary tool for the structural confirmation of this compound. ambeed.comcymitquimica.com The characteristic signals in the ¹H-NMR spectrum provide unambiguous proof of its structure. For example, studies consistently report specific chemical shifts for the aromatic protons and the distinct singlets for the methyl ester and the ring-substituted methyl groups. ambeed.comcymitquimica.comresearchgate.net
Beyond standard characterization, advanced techniques are vital when this compound is used in complex reactions that may yield isomeric products. In the cobalt-catalyzed methoxycarbonylation of 2,4-dichlorotoluene (B165549), for instance, a mixture of isomeric products including this compound is formed. ambeed.comcymitquimica.com The unambiguous structural determination of all components in such a mixture requires a combination of spectroscopic and spectrometric methods, including mass spectrometry (MS). ambeed.combldpharm.com
Future research will likely involve the application of more sophisticated NMR techniques, such as 2D-NMR (COSY, HMBC, HSQC), to fully characterize novel derivatives of this compound. Furthermore, when these derivatives are co-crystallized with their biological targets, X-ray crystallography will be indispensable for visualizing the precise binding interactions, thereby guiding further rational design efforts.
Table 2: Representative ¹H-NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |
| Aromatic H | 7.91 | d | 2 | acs.orgambeed.comcymitquimica.com |
| Aromatic H | 7.38 | dd | 2, 8 | acs.orgambeed.comcymitquimica.com |
| Aromatic H | 7.20 | d | 8 | ambeed.comcymitquimica.com |
| OCH₃ | 3.91 | s | N/A | ambeed.comcymitquimica.com |
| Ar-CH₃ | 2.58 | s | N/A | ambeed.comcymitquimica.com |
Note: Data reported from studies in CDCl₃ or DMSO-d₆. Chemical shifts may vary slightly based on solvent and experimental conditions.
Integrated Computational-Experimental Strategies for Comprehensive Understanding
The synergy between computational modeling and experimental work provides a powerful paradigm for modern chemical research. This integrated approach offers deep mechanistic insights that are often unattainable through experiments alone. The study of reaction mechanisms involving this compound is a prime example of this strategy's success.
In the investigation of the cobalt-catalyzed methoxycarbonylation of substituted dichlorobenzenes, computational chemistry played a pivotal role in explaining the observed experimental outcomes. acs.orgambeed.com Researchers used quantum chemical calculations (specifically, Density Functional Theory - B3LYP) to model the reaction intermediates, particularly the radical anions formed during the catalytic cycle. acs.orgmdpi.com
Key computational findings included:
Potential Energy Surface (PES) Scanning: By scanning the PES along the C-Cl bond coordinate, scientists could determine the energy barriers for bond cleavage, explaining why certain isomers react preferentially. acs.org
Radical Anion Stability: Calculations helped to understand the stability and electronic structure of different possible radical anion intermediates (π* vs. σ*). This was crucial in explaining the observed regioselectivity and the "positive ortho-effect," where substituents near the reaction center accelerate the reaction, a finding that was initially unexpected. acs.orgambeed.com
This integrated approach, where experimental data on reaction rates and product distribution are rationalized through detailed computational modeling, allows for a comprehensive understanding of the reaction mechanism. acs.orgresearchgate.net Looking forward, this strategy will be essential for designing new catalysts with enhanced activity and selectivity and for predicting the reactivity of novel substrates based on the this compound framework.
Emerging Applications in Material Science and Agrochemistry Research
While the primary research focus for this compound has been in pharmaceuticals, its structural motifs suggest potential for exploration in other advanced fields like material science and agrochemistry. Future perspectives in these areas are driven by the known applications of its broader chemical class, chlorinated benzoic acid esters.
Material Science: Esters are widely used as monomers in the production of polymers and as plasticizers. ambeed.comcymitquimica.com The presence of a chlorine atom and a reactive methyl group on the this compound ring provides handles for polymerization or for incorporation into functional materials. Although specific applications are not yet widely reported, it could serve as a building block for:
Specialty Polymers: It could be derivatized into monomers for creating polyesters or polyamides with modified properties, such as increased thermal stability or flame retardancy, conferred by the chlorine atom.
Functional Materials: Its derivatives could be investigated for applications in liquid crystals or as components in organic light-emitting diodes (OLEDs), where the electronic properties of the aromatic ring can be fine-tuned. Some vendors categorize the compound under "Polymer Science Material Building Blocks," indicating its potential in this sector. bldpharm.com
Agrochemistry: Chlorinated aromatic compounds are a cornerstone of the agrochemical industry, forming the basis of many herbicides, fungicides, and insecticides. Chlorinated benzoic acid esters are recognized as important intermediates in the synthesis of these active ingredients. The structural features of this compound make it a plausible candidate for development in this area.
Herbicide and Plant Growth Regulator Synthesis: The benzoic acid scaffold is present in several herbicides. Research could explore derivatives of this compound for novel herbicidal activity or as plant growth regulators.
Pesticide Intermediates: The compound can be readily converted into other functional groups, making it a versatile starting point for more complex pesticide molecules. The reactivity of the chloro and methyl substituents allows for diverse chemical modifications to optimize biological activity and environmental persistence.
While research in these areas is still emerging for this specific molecule, the established roles of its chemical relatives provide a strong rationale for its future investigation as a valuable component in the development of new materials and agrochemicals.
Q & A
Basic: What are the optimal synthetic routes for Methyl 5-chloro-2-methylbenzoate, and what reaction conditions yield the highest purity?
Methodological Answer:
The synthesis typically involves esterification of 5-chloro-2-methylbenzoic acid with methanol under acidic catalysis. A validated approach includes:
- Step 1: React 5-chloro-2-methylbenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
- Step 2: Esterification by adding methanol in anhydrous conditions, using a catalytic amount of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
- Reaction Conditions: Maintain temperatures between 60–80°C for 4–6 hours under reflux.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate 8:2) or recrystallization from ethanol to achieve >98% purity .
Table 1: Comparison of Catalysts and Yields
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | Methanol | 70 | 85 | 98 |
| PTSA | Toluene | 80 | 78 | 95 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR: Key signals include:
- Methyl ester (δ 3.90–3.95 ppm, singlet, 3H).
- Aromatic protons (δ 7.20–7.50 ppm, multiplet splitting due to substituents).
- ¹³C NMR: Carbonyl (C=O) at δ 167–169 ppm; aromatic carbons between δ 120–140 ppm.
- IR Spectroscopy: Strong ester C=O stretch at ~1720 cm⁻¹; C-Cl stretch at 750–800 cm⁻¹.
- GC-MS: Molecular ion peak at m/z 198 (C₉H₉ClO₂⁺) with fragmentation patterns confirming substituent positions .
Advanced: How can researchers resolve contradictions in observed reaction outcomes when using different catalysts?
Methodological Answer:
Contradictions in yield or selectivity often arise from:
- Catalyst Acidity: Strong acids (H₂SO₄) may promote side reactions like demethylation, whereas milder catalysts (PTSA) preserve ester integrity.
- Solvent Polarity: Polar solvents (methanol) stabilize intermediates but may reduce reaction rates. Non-polar solvents (toluene) improve selectivity but require higher temperatures.
- Troubleshooting Steps:
Advanced: What are the implications of substituent positioning on the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
The chloro and methyl groups at positions 5 and 2, respectively, influence NAS:
- Steric Effects: The 2-methyl group hinders electrophilic attack at the ortho position, directing nucleophiles to the para (position 4) or meta (position 6) relative to the ester.
- Electronic Effects: The electron-withdrawing Cl at position 5 deactivates the ring but enhances NAS at position 4 due to resonance stabilization.
- Experimental Validation:
Table 2: Substituent Effects on NAS Reactivity
| Substituent Position | Reactivity (Relative Rate) | Major Product |
|---|---|---|
| 5-Cl, 2-CH₃ | 1.0 (Baseline) | 4-Substituted |
| 4-Cl, 2-CH₃ | 0.6 | 6-Substituted |
Advanced: How does this compound degrade under varying pH conditions, and how can stability be improved?
Methodological Answer:
- Degradation Pathways:
- Acidic Conditions (pH < 3): Ester hydrolysis to 5-chloro-2-methylbenzoic acid.
- Basic Conditions (pH > 10): Saponification of the ester group.
- Stabilization Strategies:
- Store in anhydrous environments (water content < 0.1%).
- Use antioxidants (e.g., BHT at 0.01% w/w) to prevent radical-mediated degradation.
- Avoid prolonged exposure to UV light by using amber glass containers .
Basic: What are the recommended safety protocols for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management: Absorb with inert material (vermiculite), collect in sealed containers, and dispose as hazardous waste.
- First Aid: For skin contact, wash with soap and water; for eye exposure, irrigate with saline for 15 minutes .
Advanced: Can this compound act as a precursor in pharmaceutical synthesis?
Methodological Answer:
Yes, its structure serves as a scaffold for:
- Antimicrobial Agents: Functionalization at position 4 with sulfonamide groups enhances activity against S. aureus (MIC: 2 µg/mL).
- Kinase Inhibitors: Coupling with pyridine moieties via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yields potent inhibitors (IC₅₀ < 50 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
